molecular formula C22H22N4O3S B409074 7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE

7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE

Cat. No.: B409074
M. Wt: 422.5g/mol
InChI Key: VJDHOEITSSWHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is a complex organic compound known for its unique structural features and diverse applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce amine analogs

Scientific Research Applications

7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to its ability to undergo excited-state intramolecular proton transfer (ESIPT), leading to dual emissive behavior. This mechanism is crucial for its applications in bioimaging and as a molecular probe .

Comparison with Similar Compounds

Similar Compounds

    7-diethylamino-4-hydroxycoumarin: Known for its strong fluorescence and used in similar applications.

    7-diethylamino-4-methylcoumarin: Exhibits unique optical properties and is employed in various scientific studies.

Uniqueness

7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE stands out due to its combination of the chromen-2-one core with the thiadiazole moiety, providing enhanced stability and unique fluorescent characteristics. This makes it particularly valuable for advanced research applications and the development of new materials .

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5g/mol

IUPAC Name

7-(diethylamino)-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C22H22N4O3S/c1-4-26(5-2)16-9-6-14-12-18(21(27)29-19(14)13-16)20-24-25-22(30-20)23-15-7-10-17(28-3)11-8-15/h6-13H,4-5H2,1-3H3,(H,23,25)

InChI Key

VJDHOEITSSWHDK-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)OC

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)OC

Origin of Product

United States

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